molecular formula C16H22N4O2 B2629296 Tert-butyl (3R,4R)-3-azido-4-benzylpyrrolidine-1-carboxylate CAS No. 2173999-49-8

Tert-butyl (3R,4R)-3-azido-4-benzylpyrrolidine-1-carboxylate

Cat. No.: B2629296
CAS No.: 2173999-49-8
M. Wt: 302.378
InChI Key: PVRCYKVOJOIKLO-KGLIPLIRSA-N
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Description

Tert-butyl (3R,4R)-3-azido-4-benzylpyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an azido group, and a benzyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-3-azido-4-benzylpyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the synthesis of the pyrrolidine ring, followed by the introduction of the azido and benzyl groups. The tert-butyl group is often introduced as a protecting group for the carboxylate functionality.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4R)-3-azido-4-benzylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The azido group can participate in substitution reactions to form different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group typically yields the corresponding amine, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

Tert-butyl (3R,4R)-3-azido-4-benzylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-azido-4-benzylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. The benzyl group provides additional stability and hydrophobic interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3R,4R)-3-azido-4-benzylpyrrolidine-1-carboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. The combination of the azido and benzyl groups on the pyrrolidine ring also provides a unique structural framework that can be exploited in various chemical and biological studies.

Properties

IUPAC Name

tert-butyl (3R,4R)-3-azido-4-benzylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-10-13(14(11-20)18-19-17)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRCYKVOJOIKLO-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N=[N+]=[N-])CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N=[N+]=[N-])CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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